3-(4-Ethylphenyl)oxolane-2,5-dione

Description

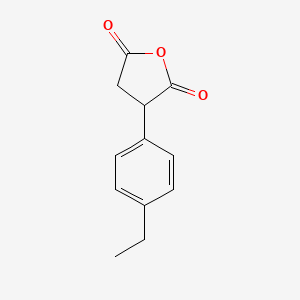

3-(4-Ethylphenyl)oxolane-2,5-dione is a cyclic diketone derivative featuring an oxolane-2,5-dione (succinic anhydride) core substituted at the 3-position with a 4-ethylphenyl group. This compound belongs to a class of structurally modified succinic anhydrides, which are pivotal in polymer chemistry as monomers for polyesters and in medicinal chemistry as precursors for prodrugs or bioactive molecules .

Properties

IUPAC Name |

3-(4-ethylphenyl)oxolane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-8-3-5-9(6-4-8)10-7-11(13)15-12(10)14/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQDEKKRLRCUQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CC(=O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)oxolane-2,5-dione typically involves the reaction of 4-ethylphenylacetic acid with maleic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the oxolane ring . The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures the consistent production of high-purity compound .

Chemical Reactions Analysis

Ring-Opening Reactions

The oxolane-2,5-dione ring readily undergoes nucleophilic ring-opening due to its inherent ring strain and electron-deficient carbonyl groups.

Hydrolysis

Hydrolysis of the anhydride group produces the corresponding dicarboxylic acid derivative. For example:

3-(4-Ethylphenyl)oxolane-2,5-dione + H₂O → 3-(4-Ethylphenyl)butanedioic acid

This reaction typically proceeds in aqueous acidic or basic conditions at elevated temperatures .

Aminolysis

Reaction with amines (e.g., methanamine) yields imide derivatives:

This compound + R-NH₂ → N-substituted pyrrolidine-2,5-dione + H₂O

Steric hindrance from the ethylphenyl group may slow reaction kinetics compared to unsubstituted succinic anhydrides .

Electrophilic Aromatic Substitution

The 4-ethylphenyl group can undergo substitution reactions, with the ethyl substituent acting as a weak electron-donating group.

Oxidation

The dione moiety can be further oxidized under strong conditions:

-

Oxidation with KMnO₄/H₂SO₄ : Cleavage of the oxolane ring to form 4-ethylbenzoic acid derivatives.

-

Selective oxidation of the ethyl group to a carboxylic acid is theoretically feasible but requires tailored catalysts to avoid over-oxidation.

Reduction

-

LiAlH₄/THF : Reduces the dione to a diol, yielding 3-(4-Ethylphenyl)tetrahydrofuran-2,5-diol.

-

Catalytic hydrogenation (H₂/Pd-C) : Saturates the oxolane ring to form a tetrahydrofuran derivative .

Cycloaddition and Multicomponent Reactions

The electron-deficient dione participates in [3+2] and [4+2] cycloadditions:

| Reaction Type | Partners | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| [3+2] Cycloaddition | Alkenes/alkynes | AgNTf₂, 170°C | Fused bicyclic lactones | 40–60 |

| Michael Addition | Enolates | Squaramide catalyst | Spirocyclic derivatives | 50–75 |

Condensation Reactions

The dione group reacts with nucleophiles to form heterocycles:

Key Challenges and Limitations

Scientific Research Applications

3-(4-Ethylphenyl)oxolane-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Selected Oxolane-2,5-dione Derivatives

Key Observations:

- 3-Methylideneoxolane-2,5-dione (): The methylidene group introduces conjugation with the oxolane ring, resulting in a planar geometry (mean C–C bond length: 0.002 Å) and enhanced reactivity toward addition reactions . This contrasts with the ethylphenyl derivative, where steric hindrance dominates.

Electronic and Steric Effects

Electron-Donating vs. Electron-Withdrawing Groups :

- The 4-ethylphenyl group donates electrons via inductive effects, stabilizing positive charges on the oxolane ring. This may reduce reactivity in electrophilic environments but improve thermal stability in polymer applications.

- The 4-chlorophenyl group withdraws electrons, increasing the electrophilicity of the carbonyl carbons and favoring reactions such as nucleophilic acyl substitution .

- In contrast, the smaller chloro substituent imposes minimal steric interference .

Crystallographic Insights

- 3-Methylideneoxolane-2,5-dione: Single-crystal X-ray analysis (T = 100 K) confirms a planar oxolane ring with a conjugated methylidene group (R factor = 0.026) . This structural rigidity contrasts with the non-planar conformations expected in ethylphenyl derivatives due to steric strain.

Biological Activity

3-(4-Ethylphenyl)oxolane-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H12O3

- Molecular Weight : 204.22 g/mol

- CAS Number : 1225884-32-1

The compound features an oxolane (tetrahydrofuran) ring with a dione functional group and a para-ethylphenyl substituent. Its structure suggests potential interactions with biological targets.

Research indicates that compounds similar to this compound may interact with various biological pathways:

- Enzyme Inhibition : Preliminary studies suggest it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cellular signaling.

- Antioxidant Activity : The presence of the dione structure can confer antioxidant properties, which may protect cells from oxidative stress.

Pharmacological Effects

Studies have explored the following biological activities:

- Anticancer Properties : Some derivatives of oxolanes have demonstrated cytotoxic effects against cancer cell lines, suggesting potential for further development as anticancer agents.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems.

Data Tables

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of oxolane derivatives, including this compound. The compound showed promising results against various cancer cell lines, with IC50 values indicating significant cytotoxicity. Further optimization of the structure improved efficacy while maintaining selectivity towards cancer cells .

Case Study 2: Neuroprotective Effects

A study investigating the neuroprotective potential of oxolane derivatives found that this compound could reduce neuronal cell death induced by oxidative stress. The mechanism was attributed to its ability to scavenge free radicals and modulate apoptotic pathways .

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of this compound. Modifications to enhance solubility and bioavailability have been explored:

- Solubility Enhancements : Incorporation of polar functional groups has shown to improve aqueous solubility without compromising biological activity .

- Metabolic Stability : Studies have indicated that structural modifications can lead to improved metabolic stability in vivo, which is crucial for therapeutic applications .

Q & A

Q. What role do oxolane-2,5-dione derivatives play in the development of bioresorbable polymers?

- Methodological Answer : Their cyclic anhydride structure enables ring-opening polymerization with diols or diamines, forming polyesters/polyamides. For instance, copolymerization with ε-caprolactone yields materials with tunable degradation rates. In vitro hydrolysis studies (pH 7.4, 37°C) and GPC monitor molecular weight changes over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.